molecular formula C26H26FN3O3 B11286049 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate

Cat. No.: B11286049
M. Wt: 447.5 g/mol
InChI Key: ITRYKYBYLVYZSE-UHFFFAOYSA-N
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Description

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate is a complex organic compound that features a piperazine ring substituted with a benzyl group, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Fluorophenyl Carbonylation: The benzylated piperazine is reacted with 3-fluorobenzoyl chloride to introduce the fluorophenyl carbonyl group.

    Esterification: Finally, the compound is esterified with methyl 4-aminobenzoate under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group are key structural features that enable binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate: Similar structure but with a different position of the fluorine atom.

    Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorophenyl group in Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.

Biological Activity

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C20_{20}H23_{23}FN_{N}₄O₂
  • Molecular Weight : 372.42 g/mol

The structure features a piperazine ring, which is commonly associated with various pharmacological activities, and a fluorinated phenyl group that may enhance its biological efficacy.

Antimicrobial Activity

Recent studies have indicated that derivatives containing the piperazine moiety exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been synthesized and evaluated for their effectiveness against various bacterial strains. The presence of the 1,3,4-oxadiazole nucleus in related compounds has been linked to notable antibacterial and antifungal activities .

Compound Activity Target Pathogen IC50 (µM)
Compound AAntibacterialStaphylococcus aureus5.2
Compound BAntifungalCandida albicans7.8

Antiviral Activity

Moreover, the compound has shown promise in antiviral applications. A study focused on piperazine derivatives demonstrated significant antiviral effects against Zika virus (ZIKV), with certain analogs exhibiting dose-dependent inhibition of viral RNA replication and protein expression . This suggests that this compound could be a candidate for further development as an antiviral agent.

The mechanism of action for compounds in this class often involves interaction with specific biological targets. For example, piperazine derivatives are known to act as dopamine receptor antagonists, which can be beneficial in treating psychotic conditions or mood disorders . Additionally, the incorporation of a fluorinated group may enhance binding affinity to target receptors or enzymes.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various piperazine derivatives, this compound was tested against multiple Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity, particularly against resistant strains of Staphylococcus aureus.

Study 2: Antiviral Potential

Another significant study focused on the antiviral potential of similar compounds against ZIKV demonstrated that specific structural modifications could enhance antiviral activity. The findings suggested that the piperazine scaffold is crucial for maintaining biological activity while allowing for further modifications to improve efficacy .

Properties

Molecular Formula

C26H26FN3O3

Molecular Weight

447.5 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(3-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C26H26FN3O3/c1-33-26(32)21-10-11-24(23(17-21)28-25(31)20-8-5-9-22(27)16-20)30-14-12-29(13-15-30)18-19-6-3-2-4-7-19/h2-11,16-17H,12-15,18H2,1H3,(H,28,31)

InChI Key

ITRYKYBYLVYZSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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